JAK1 Selectivity Profile: 75-Fold JAK2 Sparing Compared to 5-Fold for Tofacitinib
Upadacitinib demonstrates a JAK2:JAK1 selectivity ratio of 75 in enzyme assays, substantially higher than tofacitinib's ratio of 5.1 [1]. This difference reflects upadacitinib's relative sparing of JAK2-dependent signaling pathways, including those regulating erythropoiesis. In cellular assays, upadacitinib exhibits an IC50 of 43 nM for JAK1 versus 120 nM for JAK2 (2.8-fold selectivity), while tofacitinib's cellular IC50 values show minimal JAK1/JAK2 discrimination (IC50s of 3.2 nM and 4.1 nM, respectively; 1.3-fold selectivity) [2].
| Evidence Dimension | JAK2:JAK1 selectivity ratio in enzyme assays |
|---|---|
| Target Compound Data | JAK2:JAK1 ratio = 75; JAK1 IC50 = 8 nM, JAK2 IC50 = 600 nM |
| Comparator Or Baseline | Tofacitinib: JAK2:JAK1 ratio = 5.1; JAK1 IC50 = 15.1 nM, JAK2 IC50 = 77.4 nM |
| Quantified Difference | 15-fold higher JAK2:JAK1 selectivity ratio (75 vs. 5.1) |
| Conditions | Biochemical enzyme assay with recombinant JAK kinase domains |
Why This Matters
Higher JAK2:JAK1 selectivity ratio supports mechanistic differentiation in research focused on JAK2-dependent pathways including hematopoiesis, enabling more precise target engagement studies.
- [1] Choy EH. Clinical significance of Janus Kinase inhibitor selectivity. Rheumatology (Oxford). 2019;58(6):953-962. View Source
- [2] Nakayamada S, Kubo S, Iwata S, Tanaka Y. Recent progress in JAK inhibitors for the treatment of rheumatoid arthritis. BioDrugs. 2016;30(5):407-419. View Source
